molecular formula C9H7FN2O2 B2504306 Methyl 7-fluoro-1H-indazole-5-carboxylate CAS No. 1427431-00-2

Methyl 7-fluoro-1H-indazole-5-carboxylate

Cat. No.: B2504306
CAS No.: 1427431-00-2
M. Wt: 194.165
InChI Key: BIQFUHLSENRKMP-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1H-indazole-5-carboxylate (CAS: 1783619-00-0) is a fluorinated indazole derivative with a methyl ester functional group at the 5-position and a fluorine substituent at the 7-position of the indazole ring. Its molecular formula is C₈H₅FN₂O₂, with a molecular weight of 180.14 g/mol . This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure combines the aromatic indazole core, known for hydrogen-bonding capabilities, with a fluorine atom that enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

methyl 7-fluoro-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-6-4-11-12-8(6)7(10)3-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQFUHLSENRKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties Reference
This compound C₈H₅FN₂O₂ 180.14 F (7), COOCH₃ (5) High lipophilicity (clogP ~2.1), moderate solubility in DMSO
7-Fluoro-1H-indazole-5-carboxylic acid C₈H₅FN₂O₂ 180.14 F (7), COOH (5) Lower cell permeability due to carboxylic acid group
Methyl 7-fluoro-1H-indazole-4-carboxylate C₈H₅FN₂O₂ 180.14 F (7), COOCH₃ (4) Altered hydrogen-bonding geometry; potential for varied target interactions
Methyl 7-(trifluoromethyl)-1H-indazole-5-carboxylate C₁₀H₇F₃N₂O₂ 244.17 CF₃ (7), COOCH₃ (5) Increased steric bulk and lipophilicity (clogP ~3.0)
Methyl 7-fluoro-1H-indole-5-carboxylate C₁₀H₈FNO₂ 193.17 F (7), COOCH₃ (5) (indole core) Reduced hydrogen-bonding capacity vs. indazole

Key Observations:

Functional Group Impact : Replacing the methyl ester with a carboxylic acid (7-Fluoro-1H-indazole-5-carboxylic acid) decreases cell permeability due to ionization at physiological pH, limiting its utility in central nervous system targets .

Core Heterocycle Differences : Indole derivatives (e.g., Methyl 7-fluoro-1H-indole-5-carboxylate) lack the second nitrogen in the indazole ring, reducing hydrogen-bond acceptor capacity and altering binding to enzymes like kinases .

Biological Activity

Methyl 7-fluoro-1H-indazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a five-membered ring structure containing nitrogen. The presence of a fluorine atom at the 7-position enhances the compound's chemical stability and biological activity. This modification can influence pharmacokinetic properties, such as absorption and metabolism, making it a valuable candidate for drug development.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding drug-drug interactions.
  • Anti-inflammatory Activity : Indazole derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Such effects are vital in managing inflammatory diseases.
  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. It has been noted to inhibit cell growth with GI50 values in the range of 0.041–336 μM, indicating potential as an anticancer agent .

Biological Activities

The compound is associated with several biological activities:

  • Antimicrobial : this compound has shown effectiveness against a range of bacterial strains, positioning it as a candidate for antibiotic development.
  • Antiviral : Preliminary studies suggest that this compound may possess antiviral properties, although further investigation is required to elucidate its efficacy against specific viral pathogens.
  • Hypoglycemic Effects : Some indazole derivatives have been reported to exhibit hypoglycemic effects, making them potential agents for managing diabetes.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInhibition of cell growth (GI50: 0.041–336 μM)
Anti-inflammatoryInhibition of PGE2 and TNF-α production
AntimicrobialEffective against various bacterial strains
AntiviralPotential activity against viral pathogens
HypoglycemicBlood glucose reduction in animal models

Case Studies

  • Anticancer Activity : A study investigating the effects of this compound on breast cancer cell lines demonstrated significant cytotoxicity compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of inflammatory markers and improved clinical scores compared to untreated controls. This suggests its potential utility in treating inflammatory diseases.
  • Drug Interaction Studies : In vitro studies showed that this compound significantly inhibited CYP450 enzymes involved in drug metabolism, indicating a risk for altered pharmacokinetics when used in combination with other medications .

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